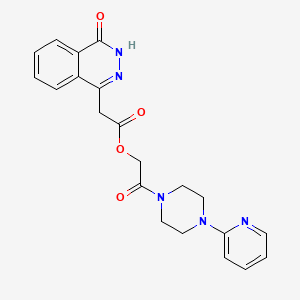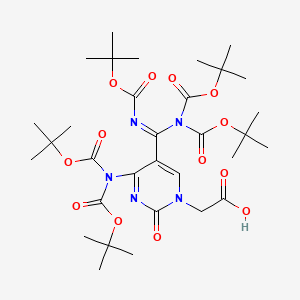
Confidential
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Confidential” is a unique chemical entity with significant importance in various scientific fields Its structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Confidential” involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that transform these materials into the desired compound. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [reaction type] using [catalysts or solvents].
Step 3: Final product formation via [reaction type] with [purification methods].
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for efficiency and cost-effectiveness. Key aspects of industrial production include:
Large-scale reactors: Utilized to handle significant volumes of reactants.
Continuous flow processes: Employed to maintain a steady production rate.
Quality control measures: Ensured through rigorous testing and monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
“Confidential” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Replacement of specific atoms or groups within the molecule with [substituents].
Common Reagents and Conditions
The reactions of “this compound” typically involve:
Oxidizing agents: Such as [examples].
Reducing agents: Including [examples].
Catalysts: Used to facilitate reactions, such as [examples].
Solvents: Employed to dissolve reactants and control reaction conditions, like [examples].
Major Products Formed
The major products formed from the reactions of “this compound” include:
Oxidized derivatives: Resulting from oxidation reactions.
Reduced derivatives: Formed through reduction processes.
Substituted compounds: Produced via substitution reactions.
Wissenschaftliche Forschungsanwendungen
“Confidential” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its potential as a drug candidate or diagnostic tool.
Industry: Applied in the production of [specific products] and as a component in [industrial processes].
Wirkmechanismus
The mechanism of action of “Confidential” involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular targets: Such as [specific proteins or enzymes].
Pathways involved: Including [signaling pathways or metabolic processes].
Effects exerted: Resulting in [biological or chemical outcomes].
Eigenschaften
Molekularformel |
C32H49N5O13 |
|---|---|
Molekulargewicht |
711.8 g/mol |
IUPAC-Name |
2-[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-oxo-5-[(Z)-N,N,N'-tris[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C32H49N5O13/c1-28(2,3)46-23(41)34-21(37(26(44)49-31(10,11)12)27(45)50-32(13,14)15)18-16-35(17-19(38)39)22(40)33-20(18)36(24(42)47-29(4,5)6)25(43)48-30(7,8)9/h16H,17H2,1-15H3,(H,38,39)/b34-21- |
InChI-Schlüssel |
HJQHDGKKRVXYMH-ZXSNDDASSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CN(C(=O)N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O)\N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N=C(C1=CN(C(=O)N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


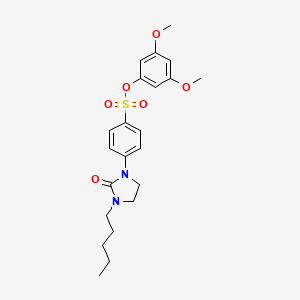

![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)

![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)
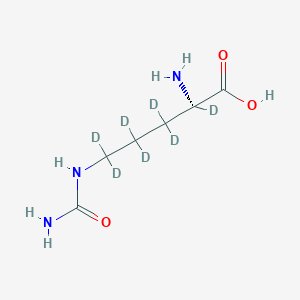
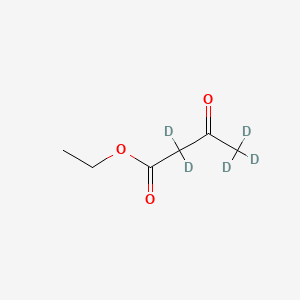
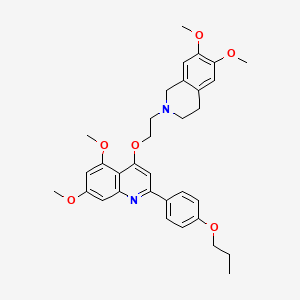
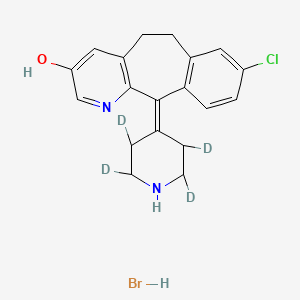

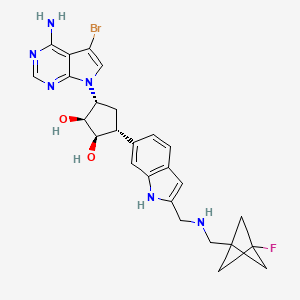
![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)

